N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a thiadiazole ring fused to a pyridine ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with chloroacetyl chloride under acidic conditions. The resulting intermediate is then reacted with 2-methylbenzylamine to introduce the benzyl group
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted thiadiazoles.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer and antimicrobial properties. The thiadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Biology: The compound has been used in biological assays to study enzyme inhibition and receptor binding.
Industry: Its unique chemical properties make it suitable for use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The thiadiazole ring plays a crucial role in crossing cellular membranes and binding to biological targets.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and are known for their broad spectrum of biological activities.
Pyridine derivatives: Compounds containing pyridine rings are also used in medicinal chemistry for their diverse biological activities.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and stability compared to other thiadiazole and pyridine derivatives.
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Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-3-4-7-13(11)10-21-9-5-8-14(16(21)23)15(22)18-17-20-19-12(2)24-17/h3-9H,10H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMALUXLGALSYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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